molecular formula C7H3F4NO2S B13431219 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene

4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene

Cat. No.: B13431219
M. Wt: 241.16 g/mol
InChI Key: GAEJBTOJWKVVQX-UHFFFAOYSA-N
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Description

4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene is an organic compound with the molecular formula C7H3F4NO2S This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene typically involves multi-step organic reactions. One common method is the nitration of 4-fluorobenzene followed by the introduction of the trifluoromethylsulfanyl group. The nitration process involves the reaction of 4-fluorobenzene with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The trifluoromethylsulfanyl group can be introduced using reagents such as trifluoromethylsulfenyl chloride under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

    Nucleophilic Substitution: Nucleophiles such as phenoxide ions.

Major Products Formed

    Reduction: 4-Fluoro-1-amino-2-(trifluoromethylsulfanyl)benzene.

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C7H3F4NO2S

Molecular Weight

241.16 g/mol

IUPAC Name

4-fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H3F4NO2S/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H

InChI Key

GAEJBTOJWKVVQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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